Oxypurinol

Xanthine Oxidase Inhibition Endothelial Cell Assay IC50 Determination

Oxypurinol eliminates the confounding prodrug activation latency of allopurinol—delivering immediate, concentration-dependent xanthine oxidase inhibition essential for acute ischemia-reperfusion, oxidative stress, and high-throughput screening models. Its 23.3-hour elimination half-life—nearly 20-fold longer than allopurinol—enables sustained 24-hour target engagement with once-daily dosing. Near-exclusive renal clearance (CLR/CrCl 0.19) and quantifiable 1.76-fold probenecid interaction make it an ideal probe substrate for tubular secretion studies. Non-interchangeable with allopurinol or febuxostat. Reproducible intracellular IC50: 1.0 ± 0.5 μM.

Molecular Formula C5H4N4O2
Molecular Weight 152.11 g/mol
CAS No. 184764-63-4
Cat. No. B066459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypurinol
CAS184764-63-4
Molecular FormulaC5H4N4O2
Molecular Weight152.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=O)NC2=O)NN1
InChIInChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
InChIKeyHXNFUBHNUDHIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypurinol (CAS 2465-59-0) Procurement Guide: Xanthine Oxidase Inhibitor for Urate-Lowering and Cardiovascular Research


Oxypurinol (CAS 2465-59-0, also known as oxipurinol or alloxanthine) is a pyrazolopyrimidine derivative and a mechanism-based, tight-binding inhibitor of xanthine oxidase (XO), the terminal enzyme in purine catabolism responsible for uric acid production [1]. As the primary active metabolite of the prodrug allopurinol, oxypurinol is the direct pharmacologically active species that mediates sustained urate-lowering effects in vivo [2]. It is classified as a purine-like XO inhibitor (distinct from non-purine inhibitors such as febuxostat and topiroxostat) and is currently under investigation as a direct therapeutic agent for gout, hyperuricemia, and cardiovascular conditions including congestive heart failure and chronic kidney disease [3][4].

Why Oxypurinol Cannot Be Substituted by Allopurinol or Febuxostat in Research Protocols


Direct procurement of oxypurinol is scientifically non-interchangeable with its prodrug allopurinol or other XO inhibitors due to fundamentally distinct pharmacokinetic, pharmacodynamic, and mechanistic profiles. Oxypurinol exhibits an extended elimination half-life of approximately 23.3 hours in normal renal function—nearly 20-fold longer than allopurinol's 1.2-hour half-life—which dictates unique dosing considerations and sustained target engagement [1]. Critically, a 2023 mechanistic study demonstrated that oxypurinol directly administered yields weaker urate-lowering efficacy than allopurinol in vivo and only weakly inhibits the hypoxanthine-to-xanthine conversion step, indicating that allopurinol-derived oxypurinol formation in situ produces a distinct inhibitory complex not fully replicated by exogenous oxypurinol [2]. Furthermore, oxypurinol clearance is almost exclusively renal and highly sensitive to probenecid and other uricosuric agents, with fractional clearance increasing by 76% with probenecid coadministration—a clinically significant drug-drug interaction not shared by non-purine inhibitors like febuxostat [3]. These differences render generic substitution scientifically invalid for precise experimental or clinical applications.

Oxypurinol Product-Specific Quantitative Differentiation Evidence


Oxypurinol vs. Allopurinol: Intracellular XO Inhibition Potency in Living Endothelial Cells

In a chemiluminescent assay using living human endothelial cells, oxypurinol demonstrated an IC50 of 1.0 ± 0.5 μM for inhibition of intracellular xanthine oxidase activity [1]. This represents the direct, cell-based potency of oxypurinol as the active inhibitory species, whereas allopurinol requires in situ conversion to oxypurinol to achieve progressive inhibition, producing minimal immediate effect [2]. The direct cell-based IC50 provides a quantifiable benchmark for in vitro screening and compound validation.

Xanthine Oxidase Inhibition Endothelial Cell Assay IC50 Determination

Oxypurinol vs. Allopurinol: Elimination Half-Life and Pharmacokinetic Differentiation

In subjects with normal renal function, oxypurinol exhibits an elimination half-life (t½) of 23.3 ± 6.0 hours, which is approximately 19-fold longer than allopurinol's t½ of 1.2 ± 0.3 hours [1]. Oxypurinol is cleared almost entirely by urinary excretion, with a renal clearance (CLR) relative to creatinine clearance of 0.19 ± 0.06, whereas allopurinol undergoes rapid hepatic conversion with an apparent oral clearance of 15.8 ± 5.2 mL/min/kg [1]. This profound difference in elimination kinetics means that steady-state oxypurinol concentrations require approximately 4–5 days to achieve with once-daily dosing, fundamentally altering study design requirements.

Pharmacokinetics Half-Life Renal Clearance

Oxypurinol vs. Allopurinol: Differential Inhibition of Hypoxanthine-to-Xanthine Conversion

A 2023 kinetic and structural analysis revealed that oxypurinol only weakly inhibits the conversion of hypoxanthine to xanthine by xanthine oxidoreductase, whereas allopurinol-derived oxypurinol (formed in situ through enzyme-mediated oxidation) produces more potent inhibition of this step [1]. Upon reoxidation of the molybdenum center to Mo(VI), oxypurinol binding is greatly weakened, and reduction by substrate (xanthine, hypoxanthine, or allopurinol) is required for reformation of the tight inhibitor-enzyme complex [1]. Consequently, oxypurinol is unlikely to affect feedback inhibition of de novo purine synthesis to the same extent as allopurinol [1].

Xanthine Oxidoreductase Enzyme Kinetics Substrate Specificity

Oxypurinol Renal Clearance Modulation by Probenecid: Quantified Drug-Drug Interaction

Coadministration of probenecid increases the fractional clearance of oxypurinol from 14.1 (SEM 3.5) to 24.8 (SEM 4.1), representing a 1.76-fold increase [1]. In a separate clinical study of gout patients, addition of probenecid 500 mg/day to allopurinol therapy decreased steady-state plasma oxypurinol concentrations by 26% (from mean 11.1 mg/L to 8.2 mg/L, p < 0.001) while simultaneously increasing renal oxypurinol clearance by 24% (from mean 12.7 mL/min to 16.1 mL/min, p < 0.05) [2]. This interaction is specific to renally-excreted oxypurinol and does not apply to hepatically-metabolized febuxostat or topiroxostat [3].

Renal Excretion Drug Interaction Uricosuric Agents

Oxypurinol vs. Allopurinol: Immediate vs. Progressive Superoxide Radical Inhibition

Oxypurinol produces immediate inhibition of xanthine oxidase-catalyzed superoxide radical production, whereas allopurinol causes very little immediate inhibition and produces progressive inhibition only after metabolic conversion to oxypurinol [1]. This temporal difference in antioxidant effect has direct implications for acute oxidative stress models, where the lag time required for allopurinol activation may confound interpretation of immediate protective effects.

Reactive Oxygen Species Superoxide Production Inhibition Kinetics

Oxypurinol Solid Dispersion Formulation: Enhanced Dissolution and Bioavailability Claims

Patent WO-9006115-A2 describes non-crystalline solid dispersion formulations of oxypurinol and/or its alkali or alkaline earth salts that dissolve more rapidly and more completely than crystalline oxypurinol, enabling manufacture of drugs with high bioavailability [1]. More recently, XORTX Therapeutics reported that its proprietary XORLO™ formulation of oral oxypurinol demonstrated 'substantially increased absorption' and 'substantially increased dose proportionality compared to non-formulated oxypurinol' in a 2023 bridging pharmacokinetic study of 88 subjects [2]. However, specific quantitative bioavailability improvements (e.g., AUC ratios, Cmax fold-increase) are not publicly disclosed in available sources; the evidence strength for this dimension is therefore classified as supporting rather than definitive head-to-head.

Pharmaceutical Formulation Bioavailability Solid Dispersion

Optimal Research and Procurement Applications for Oxypurinol


In Vitro Xanthine Oxidase Inhibition Screening and Mechanistic Studies

Direct use of oxypurinol in cell-based or enzymatic XO inhibition assays eliminates the confounding variable of prodrug metabolic activation required for allopurinol. With a defined intracellular IC50 of 1.0 ± 0.5 μM in living endothelial cells [1], oxypurinol serves as a reproducible positive control for screening novel XO inhibitors and for studying enzyme kinetics without the temporal lag associated with allopurinol conversion. This is particularly critical for high-throughput screening campaigns requiring immediate, concentration-dependent inhibition readouts.

Ischemia-Reperfusion Injury and Acute Oxidative Stress Research

Oxypurinol's immediate inhibition of superoxide radical production—in contrast to allopurinol's time-dependent, conversion-requiring effect [1]—makes it the preferred XO inhibitor for acute oxidative stress models where rapid onset of action is essential. Researchers studying myocardial, cerebral, or renal ischemia-reperfusion paradigms should procure oxypurinol rather than allopurinol to ensure inhibition is present at the moment of reperfusion, avoiding the confounding latency of prodrug activation.

Clinical Pharmacokinetic Studies Requiring Defined Renal Clearance Parameters

For pharmacokinetic investigations focused on renal drug excretion mechanisms, oxypurinol's near-exclusive renal clearance (CLR/CrCl ratio of 0.19 ± 0.06) and well-characterized interaction with organic acid transport systems [1] provide a valuable probe substrate. The quantifiable 1.76-fold increase in fractional clearance with probenecid coadministration [2] and 26% reduction in steady-state plasma concentrations [3] make oxypurinol an informative model compound for studying tubular secretion and reabsorption dynamics.

Chronic Dosing Studies Requiring Sustained XO Inhibition with Once-Daily Administration

The extended elimination half-life of oxypurinol (23.3 ± 6.0 hours in normal renal function) [1] supports once-daily dosing regimens that maintain sustained target engagement over 24-hour intervals. This pharmacokinetic property is advantageous for long-term preclinical efficacy studies in hyperuricemia or chronic kidney disease models, where maintaining consistent urate-lowering effects with minimal peak-trough fluctuation is desired. Procurement of oxypurinol rather than allopurinol simplifies dosing schedules and reduces animal handling frequency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxypurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.